N,N-Di(p-tolyl)hydrazine
Description
Historical Context and Evolution of Diarylhydrazine Research
The study of diarylhydrazines is intrinsically linked to the broader history of aromatic amine chemistry. Early research in the 19th and 20th centuries was often centered around understanding the fundamental reactions and rearrangements of these compounds. A pivotal reaction in this context is the benzidine (B372746) rearrangement, a classic transformation of 1,2-diarylhydrazines (hydrazobenzenes) into 4,4'-diaminobiphenyls (benzidines) under acidic conditions. wikipedia.orgbritannica.comwikidoc.org This rearrangement, first described in the 19th century, became a subject of intense mechanistic investigation for many decades, with notable contributions from chemists like Ingold, who in 1933, demonstrated the intramolecular nature of the rearrangement. illinois.edu
The synthesis of unsymmetrical diarylhydrazines, such as N,N-diarylhydrazines, presented a different set of challenges. Early methods often involved the reduction of nitroaromatics to form hydrazobenzenes, which could then be rearranged. wikipedia.orgbritannica.com The direct synthesis of 1,1-diarylhydrazines was a significant area of investigation, with notable progress being reported in the mid-20th century. acs.org These foundational studies laid the groundwork for the development of more sophisticated synthetic methodologies and a deeper understanding of the reactivity of the N-N bond in diarylhydrazines. The thermal decomposition of symmetrical diarylhydrazines was also a subject of early kinetic studies. illinois.edu
Contemporary Significance of Diarylhydrazines in Chemical Research
In modern organic chemistry, diarylhydrazines, including N,N-di(p-tolyl)hydrazine, are recognized as versatile building blocks and intermediates in a variety of chemical transformations. Their significance stems from the reactivity of the hydrazine (B178648) moiety, which can participate in N-N bond formation, cleavage, and functionalization reactions.
One of the prominent contemporary applications of diarylhydrazines is in the synthesis of nitrogen-containing heterocyclic compounds. For instance, N,N-disubstituted hydrazines are key precursors in the synthesis of 5-aminopyrazoles, a class of compounds with significant biological and medicinal properties. beilstein-journals.orgnih.govchim.itresearchgate.net The reaction typically involves the condensation of a disubstituted hydrazine with a suitable carbonyl compound, followed by cyclization. beilstein-journals.orgnih.gov
Furthermore, diarylhydrazines are pivotal in the synthesis of azo compounds. acs.org Modern methods, including photocatalysis, have been developed for the acceptorless dehydrogenation of diarylhydrazines to their corresponding azoarenes at room temperature. acs.org Electrochemical methods have also emerged as a sustainable approach for the synthesis of N,N'-diarylhydrazines through the dehydrogenative N-N homocoupling of anilines. rsc.orgscribd.com These electrochemical techniques offer a green alternative to traditional methods that often require harsh oxidants or metal catalysts. researchgate.netacs.org
The N-N bond in diarylhydrazines can also be cleaved under specific conditions to generate valuable secondary amines. thieme-connect.comnih.gov Recent research has explored photocatalytic systems for the cleavage of the N-N bond in various hydrazine derivatives, including N,N-diarylhydrazines, using visible light. thieme-connect.comnih.gov Additionally, transition metal complexes have been shown to mediate the cleavage of the N-N bond in 1,2-diarylhydrazines. acs.orgacs.org The ability to selectively form and cleave the N-N bond makes diarylhydrazines valuable synthons in organic synthesis.
Overview of Current Research Trajectories for this compound
Current research involving this compound and its derivatives is multifaceted, touching upon areas such as electrochemistry, catalysis, and the synthesis of complex organic molecules.
Recent studies have investigated the electrochemical behavior of this compound derivatives. For example, a comparative electrochemical study was conducted on 2,2-di-p-tolyl-1-(2,4,6-trinitrophenyl)hydrazine, highlighting the influence of its electronic structure on its electrochemical properties. researchgate.net
In the realm of catalysis, derivatives of this compound have been observed as products in palladium-catalyzed reactions. In one instance, the reaction of phenylhydrazine (B124118) with 4-bromotoluene (B49008) unexpectedly yielded 1-phenyl-1-(p-tolyl)hydrazine, demonstrating the potential for N-arylation at the central nitrogen atom. beilstein-archives.org Vanadium complexes supported by redox-active ligands have been shown to cleave the N-N bond of 1,2-di(p-tolyl)hydrazine, leading to the formation of vanadium bis(amido) derivatives. acs.org
The use of this compound as a building block in synthesis continues to be an active area of research. For example, it has been used in the synthesis of novel carbothioamide derivatives, such as 2-(4,5-Diphenyl-3-(p-tolyl)thiazol-2(3H)-ylidene)-N-(p-tolyl)hydrazine-1-carbothioamide. researchgate.net It is also a precursor for pyrazole (B372694) derivatives with potential applications in medicinal chemistry and materials science. grafiati.com Furthermore, this compound derivatives have been utilized in the synthesis of ligands for metal complexes with potential applications in areas like DNA binding studies. ekb.eg
Table of Physical Properties for this compound
| Property | Value |
| Molecular Formula | C₁₄H₁₆N₂ |
| Molar Mass | 212.29 g/mol |
| Synonyms | 1,1-Bis(4-methylphenyl)hydrazine, 1,1-Di-p-tolylhydrazine |
Structure
3D Structure
Properties
CAS No. |
27758-60-7 |
|---|---|
Molecular Formula |
C14H16N2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1,1-bis(4-methylphenyl)hydrazine |
InChI |
InChI=1S/C14H16N2/c1-11-3-7-13(8-4-11)16(15)14-9-5-12(2)6-10-14/h3-10H,15H2,1-2H3 |
InChI Key |
BZYUOLOUULYEAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)N |
Origin of Product |
United States |
Synthetic Methodologies for N,n Di P Tolyl Hydrazine and Analogues
Classical Approaches to Diarylated Hydrazines
Traditional methods for preparing N,N-diarylhydrazines often involve multiple steps, harsh reaction conditions, and may suffer from low yields and limited functional group compatibility. acs.org One classical approach is the Hofmann reaction of 1,1-diarylureas. acs.org Another method involves the oxidation of diarylamines to form aryl diazonium salts, which are then subsequently reduced to the desired diarylhydrazine. acs.org A further classical route involves the diazotization of anilines followed by reduction. thieme-connect.de For instance, anilines can be diazotized and then reduced using agents like tin(II) chloride or alkali metal sulfites to yield arylhydrazines. thieme-connect.de However, these classical syntheses often generate significant waste and may involve hazardous intermediates. dicp.ac.cn The reduction of azobenzenes using reagents like sodium dithionite (B78146) can also produce N,N'-diarylhydrazines, though this method's success is substrate-dependent. organic-chemistry.org
Palladium-Catalyzed C-N Coupling Strategies in Hydrazine (B178648) Synthesis
Modern synthetic chemistry has largely shifted towards transition metal-catalyzed reactions for the construction of carbon-nitrogen bonds, with palladium-catalyzed methods being particularly prominent. acs.orgacs.org The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction of amines with aryl halides, has become a cornerstone for the synthesis of aryl amines and their derivatives, including diarylhydrazines. wikipedia.org This methodology offers a more direct and efficient route compared to classical approaches, with broader functional group tolerance. acs.orgorganic-chemistry.org
The palladium-catalyzed N-arylation of hydrazines or their derivatives provides a versatile pathway to unsymmetrical N,N-diarylhydrazines. acs.orgorganic-chemistry.org For example, the coupling of arylhydrazines with aryl tosylates or aryl halides can be achieved using a palladium catalyst. acs.orgorganic-chemistry.org These reactions typically employ a palladium source, a phosphine (B1218219) ligand, and a base. organic-chemistry.orgorganic-chemistry.org The choice of these components is critical for achieving high yields and selectivity.
| Reactants | Catalyst System | Yield | Reference |
|---|---|---|---|
| Arylhydrazines and Aryl Tosylates | Pd(TFA)2 / Phosphine Ligand L1 | Up to 95% | acs.org |
| Hydrazine Derivatives and Aryl Halides | Palladium / MOP-type Ligand / Cs2CO3 | Good to excellent | organic-chemistry.org |
Optimization of Catalyst Systems and Ligands
The success of palladium-catalyzed C-N coupling reactions for hydrazine synthesis is highly dependent on the catalyst system, particularly the choice of ligand. The ligand plays a crucial role in stabilizing the palladium center, promoting the desired catalytic steps, and influencing the selectivity of the reaction. mit.edu
For the synthesis of N-aryl hydrazides from hydrazine derivatives and aryl halides, a screening of various ligands, bases, and solvents revealed that a MOP-type ligand, specifically 2-di-tert-butylphosphino-2'-isopropoxy-1,1'-binaphthyl, in combination with cesium carbonate as the base and 1,4-dioxane (B91453) as the solvent, provided optimal results. organic-chemistry.org The bulk and electron-rich nature of this ligand were found to be key to its effectiveness. organic-chemistry.org
In the context of producing unsymmetrical N,N-diarylhydrazines from arylhydrazines and aryl tosylates, a newly developed phosphine ligand, in conjunction with a Pd(TFA)₂ catalyst, was shown to be highly effective, affording products in excellent yields. acs.orgorganic-chemistry.org The development of bidentate phosphine ligands like BINAP and DPPF was a significant advancement, enabling the efficient coupling of primary amines and extending the reaction to aryl iodides and triflates. wikipedia.org Sterically hindered ligands have also been developed to further expand the scope and efficiency of the Buchwald-Hartwig amination. wikipedia.org The continual evolution of ligand design has led to more general and reliable protocols for N-arylation reactions. acs.org
Mechanistic Aspects of Catalytic N-Arylation
The general mechanism of the Buchwald-Hartwig amination involves a catalytic cycle that includes several key steps: oxidative addition, ligand exchange, and reductive elimination. rsc.org
The cycle is believed to begin with the in situ formation of a Pd(0) species, which then undergoes oxidative addition with the aryl halide to form a Pd(II)-aryl intermediate. beilstein-archives.orgresearchgate.net Subsequently, the amine (in this case, a hydrazine derivative) coordinates to the palladium center, followed by deprotonation by a base to form a palladium-hydrazido complex. beilstein-archives.orgnih.gov Finally, reductive elimination from this complex yields the desired N-arylated hydrazine product and regenerates the Pd(0) catalyst, allowing the cycle to continue. beilstein-archives.orgresearchgate.net
Kinetic studies on the coupling of hydrazine with aryl halides have suggested that the rate-limiting step can be the deprotonation of the hydrazine bound to the arylpalladium(II) halide complex. nih.gov The reaction can proceed through interconnected catalytic cycles involving both arylpalladium(II) hydroxide (B78521) and chloride resting states. nih.gov The steric and electronic properties of both the substrates and the ligands significantly influence the reaction pathway and selectivity. organic-chemistry.orgbeilstein-archives.org For instance, bulky phosphine ligands can promote selective N-arylation at the terminal nitrogen of a hydrazine. beilstein-archives.org
Nucleophilic Aromatic Substitution Routes for Hydrazine Derivatives
Nucleophilic aromatic substitution (SₙAr) presents an alternative pathway for the synthesis of arylhydrazines. However, this method is generally limited to aromatic rings that are activated by strongly electron-withdrawing groups. dicp.ac.cn The reaction involves the direct displacement of a leaving group, typically a halide, from an aromatic ring by a nucleophile, in this case, hydrazine or a substituted hydrazine. While a viable method for certain substrates, the scope of SₙAr for the synthesis of a wide range of diarylhydrazines, including N,N-di(p-tolyl)hydrazine, is more restricted compared to palladium-catalyzed methods. wikipedia.org
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of hydrazines is an area of growing interest, aiming to develop more environmentally benign and sustainable processes. rsc.orgmdpi.com This includes the use of less hazardous reagents and solvents, minimizing waste, and employing catalytic methods to improve atom economy.
One approach involves using water as a solvent, which is a key aspect of green chemistry. rsc.org For water-soluble substrates, certain hydrazine cleavage reactions can be performed in water, highlighting the eco-friendly potential of this methodology. rsc.org The development of heterogeneous catalysts that can be easily separated from the reaction mixture and recycled also contributes to greener chemical processes. mdpi.com For example, a nickel-based heterogeneous catalyst has been used for the synthesis of ketazine derivatives from ketones and hydrazine hydrate (B1144303) in an environmentally friendly manner. mdpi.com
Furthermore, efforts are being made to find alternatives to hazardous reagents. For instance, methods are being developed for the reductive activation of oxime esters as a hydrazine-free route to azines. rsc.org The use of carbohydrazide (B1668358) as a substitute for hydrazine in certain applications, such as deoxygenation, is also being explored. ajgreenchem.com
Preparation of this compound Precursors and Intermediates
The synthesis of this compound relies on the availability of its precursors, primarily p-tolylhydrazine. A common method for preparing p-tolylhydrazine involves the diazotization of p-toluidine (B81030), followed by reduction of the resulting p-tolyldiazonium chloride. google.com This reduction can be carried out using a sulfite-bisulfite mixture. google.com The p-tolylhydrazine can then be used in subsequent reactions, such as condensation with acetoacetic acid amide to form other useful compounds. google.com
Reaction Chemistry and Mechanistic Investigations of N,n Di P Tolyl Hydrazine
General Reactivity Patterns of Diarylhydrazines
The general reactivity of carboxyloids, which can be conceptually compared to the reactivity of the N-N bond in hydrazines, involves nucleophilic substitution at the heteroatom-adjacent position. libretexts.org In diarylhydrazines, this can be analogized to reactions that target the N-N bond for cleavage or transformation. The stability of the resulting fragments often dictates the reaction pathway. For instance, the reduction of azobenzenes, which are related to diarylhydrazines, can yield the corresponding hydrazines, and the conditions can be controlled to prevent over-reduction to anilines. organic-chemistry.org
Sigmatropic Rearrangements Involving N,N-Di(p-tolyl)hydrazine Frameworks
Sigmatropic rearrangements are pericyclic reactions where a sigma-bonded substituent migrates across a π-electron system. In the context of diarylhydrazine frameworks, the benzidine (B372746) rearrangement is a classic example. This reaction involves the acid-catalyzed rearrangement of N,N'-diarylhydrazines to form various substituted biphenyls. nih.govsoton.ac.uk While specific studies on this compound were not found, the general mechanism involves a nih.govnih.gov sigmatropic rearrangement. nih.govsoton.ac.uk
The course of these rearrangements can be influenced by the electronic nature of the substituents on the aryl rings. For instance, in related systems, the presence of different protecting groups on the nitrogen can affect the regioselectivity of the rearrangement. as-pub.com Computational studies on similar rearrangements have shown that the process can be asynchronous, with bond cleavage preceding bond formation. soton.ac.uk These rearrangements represent a powerful tool for the construction of carbon-carbon bonds and the synthesis of complex heterocyclic compounds. as-pub.com
N-N Bond Cleavage and Dissociation Studies
The cleavage of the nitrogen-nitrogen bond in hydrazine (B178648) derivatives is a fundamental transformation in organic synthesis. rsc.orgnih.gov For N,N-diarylhydrazines like this compound, this cleavage can be achieved through various methods, including catalytic and photochemical approaches. nih.govumich.edu
Mechanistic Elucidation of Bond Scission Events
The mechanism of N-N bond scission in diarylhydrazines can proceed through different pathways depending on the reaction conditions. In the presence of transition metal catalysts, such as ruthenium complexes, the cleavage of the N-N bond can occur via oxidative addition to the metal center. acs.org For instance, the reaction of 1,2-diphenylhydrazine (B7769752) with a ruthenium complex leads to the formation of a bis(anilide) dimer, indicating an intramolecular cleavage of the N-N bond. acs.org
Studies on related systems have shown that the cleavage can also be initiated by protonation of the hydrazido ligand, leading to the formation of amines. rsc.org The factors influencing whether N-N bond cleavage results in amine or hydrazine formation are complex and depend on the specific substrate and reaction conditions. rsc.org Theoretical calculations on diboron-mediated N-N bond cleavage suggest a concerted mechanism where B-B and N-N bond cleavage occur simultaneously for hydrazines. nih.gov
Radical Pathways in N-N Bond Transformations
Radical pathways provide an alternative route for the cleavage of the N-N bond in diarylhydrazines. Nitrogen-centered radicals can be generated from N-N bond cleavage under photoredox catalysis conditions. nih.gov For example, visible light photocatalysis using ruthenium or iridium complexes can initiate the cleavage of N-N bonds in hydrazines and hydrazides under mild conditions. nih.govresearchgate.net
The mechanism often involves the oxidation of the hydrazine to a nitrogen radical cation, which then undergoes further reactions. nih.gov The presence of radical traps can be used to probe the involvement of radical intermediates in these transformations. nih.gov The thermal decomposition of related hydrazine derivatives can also proceed through radical pathways, involving the homolytic cleavage of the N-N bond to form nitrogen-centered radicals. uq.edu.au
Derivatization Reactions of this compound
Formation of Hydrazone Derivatives
A common derivatization reaction for hydrazines is the condensation with aldehydes and ketones to form hydrazones. libretexts.org While a specific example for this compound was not found in the search results, the general reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon, followed by dehydration. The resulting hydrazones are stable compounds and are valuable intermediates in organic synthesis. researchgate.net For example, benzophenone (B1666685) hydrazone can be prepared by refluxing benzophenone with hydrazine hydrate (B1144303) in ethanol. rsc.org Hydrazones can be further functionalized; for instance, they can undergo electrochemical C-H sulfonylation. thieme-connect.com
Synthesis of Hydrazide and Hydrazinecarbothioamide Conjugates
The synthesis of hydrazide and hydrazinecarbothioamide conjugates represents a significant area of organic chemistry, leading to compounds with diverse applications. These syntheses typically involve the reaction of a hydrazine derivative with an appropriate electrophilic partner. While specific literature detailing the synthesis of these conjugates directly from this compound is not extensively documented, the general principles of these reactions are well-established.
Hydrazides are generally formed through the acylation of hydrazines. This can be achieved by reacting a hydrazine with an acylating agent such as an acid chloride or an anhydride. For instance, the reaction of a hydrazine with an acid chloride would proceed via nucleophilic acyl substitution, where the nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the N-acylhydrazine, or hydrazide, and liberating hydrogen chloride.
Hydrazinecarbothioamides, also known as thiosemicarbazides, are synthesized by the reaction of a hydrazine with an isothiocyanate. In this reaction, the nucleophilic nitrogen of the hydrazine attacks the electrophilic carbon of the isothiocyanate group (-N=C=S), resulting in the formation of a C-N bond and yielding the corresponding hydrazinecarbothioamide. The synthesis of thiocarbohydrazides, a related class, can be achieved through methods like the hydrazinolysis of thiophosgene (B130339) or carbon disulfide. arkat-usa.org A variety of substituted hydrazinecarbothioamide derivatives have been synthesized and evaluated for biological activities. researchgate.net
The general synthetic routes are summarized in the table below.
| Conjugate Type | General Reactants | General Product Structure |
| Hydrazide | This compound + Acyl Chloride (R-COCl) | (p-tolyl)₂N-NH-CO-R |
| Hydrazinecarbothioamide | This compound + Isothiocyanate (R-NCS) | (p-tolyl)₂N-NH-CS-NH-R |
This table represents generalized, plausible reaction schemes for this compound based on standard organic synthesis principles.
Catalytic Transformations Involving this compound
Catalytic transformations are fundamental to modern synthetic chemistry, offering efficient and selective pathways to complex molecules. Hydrazine derivatives can participate in various catalytic cycles, acting as reactants, intermediates, or ligands.
Transfer Hydrogenation Processes
Transfer hydrogenation is a valuable technique for the reduction of unsaturated functional groups, utilizing a donor molecule as a source of hydrogen in the presence of a catalyst, which avoids the need for high-pressure gaseous hydrogen. d-nb.info While hydrazine and its derivatives are often used as hydrogen donors, research has highlighted the role of the related isomer, N,N'-di(p-tolyl)hydrazine (also known as 1,2-di-p-tolylhydrazine), as a product in certain catalytic transfer hydrogenation reactions.
Specifically, in bismuth-catalyzed transfer hydrogenation, N,N'-di-p-tolylhydrazine is synthesized from the corresponding azoarene, 1,2-di-p-tolyldiazene. mpg.de These reactions can utilize hydrogen sources like ammonia-borane or a combination of a phenol (B47542) and pinacolborane. mpg.dempg.de For example, a Bi(I) catalyst effectively promotes the transfer hydrogenation of (E)-1,2-di-p-tolyldiazene to 1,2-di-p-tolylhydrazine with ammonia-borane as the hydrogen source, achieving high yields. mpg.de Mechanistic studies on these bismuth-catalyzed systems indicate that the catalyst's resting state is the Bi(I) complex and that the reaction involves a rate-limiting step where an N-H bond is formed. mpg.de
The table below summarizes the conditions for the synthesis of 1,2-di-p-tolylhydrazine via transfer hydrogenation.
| Catalyst | Hydrogen Source | Substrate | Product | Yield (%) | Ref |
| Bi(I) Complex | Ammonia-borane | (E)-1,2-di-p-tolyldiazene | 1,2-di-p-tolylhydrazine | 97 | mpg.de |
| 1a (Bismuth catalyst) | p-trifluoromethylphenol and pinacolborane | 1,2-di-p-tolyldiazene | 1,2-di-p-tolylhydrazine | 84 | mpg.de |
Role in Metal-Catalyzed Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, with pioneers in this field including Suzuki, Heck, and Buchwald-Hartwig. eie.gr These reactions are central to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. thieme-connect.com
The synthesis of aryl hydrazines can be achieved through palladium-catalyzed cross-coupling reactions, which provide an alternative to classical methods that often generate significant waste. nih.gov The Buchwald-Hartwig amination, a palladium-catalyzed coupling of amines with aryl halides, is a prominent method for forming C–N bonds and can be adapted for hydrazine derivatives. acs.org Research has demonstrated the successful Pd-catalyzed C-N coupling of hydrazine itself with various (hetero)aryl chlorides and bromides to produce mono-substituted aryl hydrazines. nih.gov These reactions can be highly efficient, operating with low catalyst loadings and using a simple hydroxide (B78521) base. nih.gov
While these methods are established for synthesizing simpler aryl hydrazines, specific studies detailing the use of this compound as a substrate or ligand in major metal-catalyzed cross-coupling reactions are not prominently featured in recent literature. The primary focus has been on the synthesis of the aryl hydrazine moiety rather than its subsequent transformation in coupling reactions. The general approach for synthesizing aryl hydrazines via Pd-catalyzed coupling is outlined below.
| Reaction Type | General Reactants | Catalyst System | General Product | Description | Ref |
| Buchwald-Hartwig Amination | Aryl Halide (Ar-X) + Hydrazine | Palladium Catalyst + Ligand + Base | Aryl Hydrazine (Ar-NHNH₂) | Forms a C-N bond between an aryl group and hydrazine. | nih.govacs.org |
Unable to Generate Article: Lack of Specific Spectroscopic Data for this compound
Following a comprehensive search of available scientific literature and spectroscopic databases, it has been determined that the specific experimental data required to construct the requested article on this compound is not publicly available. The user's instructions demand a thorough, informative, and scientifically accurate article based on detailed research findings for each specified analytical technique, including the creation of data tables.
The extensive search for ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), Infrared (IR) Spectroscopy, and UV-Vis Spectroscopy data for the exact compound "this compound" did not yield the necessary spectral information. While data for related compounds, such as p-tolylhydrazine (a monosubstituted hydrazine) and other more complex derivatives, were found, the strict adherence to the provided outline and the focus solely on this compound, as mandated by the instructions, prevents the use of such data.
Generating content without verifiable experimental data would require speculation or the fabrication of scientific information, which would violate the core principles of accuracy and authoritativeness. Therefore, as the foundational data necessary to populate the outlined sections and subsections is unavailable, the creation of the requested article is not possible at this time.
Spectroscopic and Structural Elucidation Techniques for N,n Di P Tolyl Hydrazine
X-ray Crystallography in the Determination of Solid-State Structures
A comprehensive search of publicly available crystallographic databases, including the Cambridge Structural Database (CSD), reveals that a complete single-crystal X-ray diffraction structure for N,N-Di(p-tolyl)hydrazine has not been reported to date. Consequently, detailed experimental data on its solid-state molecular geometry and intermolecular interactions are not available. The determination of this crystal structure would be a valuable contribution to the field, offering insights into the influence of the two p-tolyl groups on the geometry at the nitrogen atoms and the supramolecular architecture.
Comparative Spectroscopic Analysis with Related Diarylhydrazine Analogues
Spectroscopic analysis is essential for confirming the identity and elucidating the structural features of molecules. By comparing the spectra of this compound with its close structural analogues, namely N,N-diphenylhydrazine and the isomeric 1,2-diphenylhydrazine (B7769752) (hydrazobenzene), key structure-spectra correlations can be established.
NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei.
N,N-Diphenylhydrazine (1,1-Diphenylhydrazine) : As the direct parent analogue without the methyl groups, its NMR spectra are simpler in the aliphatic region but more complex in the aromatic region. The ¹H NMR spectrum shows complex multiplets for the aromatic protons. The ¹³C NMR spectrum displays characteristic signals for the ipso, ortho, meta, and para carbons of the phenyl rings. chemicalbook.com
1,2-Diphenylhydrazine (Hydrazobenzene) : This isomer provides a distinct contrast. The two phenyl groups are attached to different nitrogen atoms. Its ¹H NMR spectrum shows signals for the aromatic protons and a characteristic signal for the two N-H protons around 5.5 ppm. chemicalbook.com The chemical shifts in both ¹H and ¹³C NMR are influenced by the different electronic environment of the N-N bond compared to the 1,1-disubstituted isomer. chemicalbook.comnist.gov
| Compound | ¹H NMR Chemical Shifts (δ, ppm) | ¹³C NMR Chemical Shifts (δ, ppm) |
|---|---|---|
| This compound | ~2.3 (s, 6H, -CH₃), ~6.8-7.1 (m, 8H, Ar-H) rsc.org | ~21 (-CH₃), Aromatic signals expected rsc.org |
| N,N-Diphenylhydrazine | Aromatic multiplets, NH₂ singlet | 148.9, 129.3, 119.8, 112.3 chemicalbook.com |
| 1,2-Diphenylhydrazine | 5.51 (s, 2H, N-H), 6.76-6.87 (m, 6H, Ar-H), 7.18 (m, 4H, Ar-H) chemicalbook.com | Aromatic signals typically between 113-148 ppm |
IR spectroscopy is used to identify the vibrational modes of functional groups within a molecule.
This compound : The IR spectrum is expected to show characteristic N-H stretching vibrations for the -NH₂ group, typically appearing as two bands in the 3300-3500 cm⁻¹ region. Other significant bands would include C-H stretching from the aromatic and methyl groups (~2850-3100 cm⁻¹), C=C stretching from the aromatic rings (~1500-1600 cm⁻¹), and the N-N stretch, which is often weak and appears at lower wavenumbers.
N,N-Diphenylhydrazine : The IR spectrum of its hydrochloride salt shows characteristic absorptions for the phenyl groups and the hydrazinium (B103819) moiety. nist.gov The N-H stretching region is particularly informative for identifying the primary amine group.
1,2-Diphenylhydrazine : This symmetric molecule exhibits a characteristic N-H stretch around 3300 cm⁻¹. The absence of a geminal disubstitution on a single nitrogen atom leads to a different pattern of vibrations compared to its 1,1-disubstituted counterpart. chemicalbook.com
| Compound | Key IR Absorptions (cm⁻¹) |
|---|---|
| This compound | ~3300-3500 (N-H stretch), ~2850-3100 (C-H stretch), ~1500-1600 (C=C stretch) |
| N,N-Diphenylhydrazine HCl | Features characteristic of phenyl groups and N-H vibrations nist.gov |
| 1,2-Diphenylhydrazine | ~3300 (N-H stretch), ~3030 (Ar C-H stretch), ~1600 (C=C stretch) chemicalbook.com |
UV-Vis spectroscopy provides information about the electronic transitions within a molecule.
This compound : Diarylhydrazines typically exhibit absorption bands in the UV region corresponding to π→π* transitions of the aromatic rings. The presence of the nitrogen lone pairs allows for n→π* transitions. The methyl groups on the para positions are expected to cause a slight red-shift (bathochromic shift) of the absorption maxima compared to the non-methylated analogue, N,N-diphenylhydrazine, due to their electron-donating inductive effect.
N,N-Diphenylhydrazine : The electronic spectrum is dominated by the transitions associated with the phenyl rings conjugated with the nitrogen atom.
1,2-Diphenylhydrazine : The UV-Vis spectrum for this isomer is available from the NIST database and shows characteristic absorptions related to the phenylaminyl chromophores. nist.gov The electronic communication between the two phenyl rings through the -NH-NH- linker results in a distinct absorption profile compared to the 1,1-isomer.
| Compound | Expected UV-Vis Absorption Features (λmax) |
|---|---|
| This compound | π→π* and n→π* transitions, expected bathochromic shift vs. diphenyl analogue |
| N,N-Diphenylhydrazine | π→π* transitions from phenyl rings |
| 1,2-Diphenylhydrazine | Characteristic absorptions available in spectral databases nist.gov |
Theoretical and Computational Chemistry Studies of N,n Di P Tolyl Hydrazine
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern computational chemistry. DFT methods are used to determine the electronic structure of molecules, providing a basis for understanding their geometry, stability, and reactivity. studylib.net For N,N-Di(p-tolyl)hydrazine, DFT calculations would typically be performed using a basis set like 6-311G(d,p) to optimize the molecular geometry and compute various electronic and energetic properties.
An analysis of the electronic structure reveals how electrons are distributed within the this compound molecule. A key component of this is the Frontier Molecular Orbital (FMO) analysis, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity; a smaller gap suggests that the molecule is more reactive and can undergo charge transfer more easily.
For a molecule like this compound, the HOMO would likely be localized on the hydrazine (B178648) nitrogen atoms and the tolyl rings, reflecting the areas of highest electron density. The LUMO, conversely, would be distributed over the aromatic systems, indicating the regions susceptible to nucleophilic attack. These calculations help in understanding the nature of electronic transitions within the molecule.
Table 1: Representative Frontier Molecular Orbital Data
This table shows hypothetical FMO data for this compound, as would be generated by a DFT calculation.
| Parameter | Energy (eV) | Description |
| HOMO Energy | -5.85 | Indicates the energy of the highest occupied molecular orbital, related to electron-donating ability. |
| LUMO Energy | -1.20 | Indicates the energy of the lowest unoccupied molecular orbital, related to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 4.65 | The energy difference between HOMO and LUMO, indicating chemical reactivity and stability. |
DFT calculations are invaluable for exploring the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify reaction intermediates, transition states, and the corresponding activation energies. This allows for the prediction of the most likely reaction pathways. For instance, in a C-N coupling reaction involving a substituted hydrazine, mechanistic studies can determine the catalyst resting states and rate-determining steps. Computational analysis of transition state geometries, such as the N-N bond distances and the pyramidalization of nitrogen atoms, provides insight into the energy barriers of reactions.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide detailed electronic information, molecular modeling and dynamics (MD) simulations are used to study the physical movements and conformational changes of molecules over time. An MD simulation of this compound would involve placing the molecule in a simulated environment (e.g., a solvent box) and solving Newton's equations of motion for each atom.
These simulations can reveal how the molecule interacts with its surroundings, its conformational flexibility, and the stability of different poses. MD simulations are particularly useful for understanding protein-ligand interactions, where they can assess the stability of a binding pose predicted by molecular docking. For this compound, MD could be used to explore its behavior in different solvents or its potential interactions with biological targets.
Conformational Analysis and Torsional Barriers
The three-dimensional structure of this compound is not static; rotation can occur around its single bonds, particularly the N-N bond and the N-C bonds connecting to the tolyl groups. Conformational analysis involves identifying the stable conformers (low-energy states) and the energy barriers to rotation between them.
Table 2: Representative Torsional Barrier Data
This table presents hypothetical data for the rotational barriers in this compound.
| Rotational Bond | Torsion Angle (°) | Energy Barrier (kcal/mol) | Description |
| Tolyl-N | 0 | 5.2 | Barrier for rotation of a tolyl group around the C-N bond. |
| N-N | 90 | 12.5 | Barrier for rotation around the central N-N bond, a key factor in conformational stability. |
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry allows for the theoretical prediction of various spectroscopic properties, which can be compared with experimental data to confirm molecular structures. DFT methods can accurately calculate the chemical shifts for Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C). By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, a theoretical NMR spectrum can be generated.
Similarly, vibrational frequencies corresponding to Infrared (IR) and Raman spectroscopy can be computed. These calculations help in assigning the vibrational modes observed in experimental spectra. Furthermore, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions between molecular orbitals.
In Silico Approaches for Investigating Chemical Behavior
In silico approaches encompass a wide range of computational techniques used to predict the chemical and biological behavior of molecules. For this compound, these methods can be used to estimate properties relevant to its potential applications. Molecular Electrostatic Potential (MESP) maps, for example, visualize the charge distribution on the molecular surface, identifying regions prone to electrophilic or nucleophilic attack.
Quantum chemical parameters derived from DFT calculations, such as electronegativity, chemical hardness, and softness, can be used to analyze the global reactivity of the molecule. These in silico studies can guide synthetic efforts and help in understanding the molecule's potential role in various chemical contexts without the need for extensive laboratory experimentation.
Applications of N,n Di P Tolyl Hydrazine in Chemical Synthesis and Materials Science
Role as a Key Synthetic Intermediate in Organic Synthesis
N,N-Di(p-tolyl)hydrazine serves as a crucial building block in organic synthesis, primarily due to the reactivity of its hydrazine (B178648) moiety. This functional group allows for the facile construction of nitrogen-containing compounds, which are prevalent in pharmaceuticals, agrochemicals, and dyes. The presence of the two p-tolyl groups influences the molecule's steric and electronic properties, which can be exploited to control the regioselectivity and stereoselectivity of reactions.
The hydrazine functional group is a potent nucleophile, readily participating in reactions with electrophilic partners. This reactivity is central to its role in the synthesis of various heterocyclic systems. Furthermore, the N-N bond can be cleaved under specific conditions, providing a pathway to generate nitrogen-centered radicals or other reactive nitrogen species, further expanding its synthetic utility.
Precursor to Nitrogen-Containing Heterocyclic Compounds
Nitrogen-containing heterocycles are a cornerstone of modern chemistry, with widespread applications in medicine and materials science. this compound is a valuable precursor for the synthesis of a diverse array of these important compounds.
This compound and its derivatives are instrumental in the synthesis of triazole and pyrazole (B372694) ring systems. These five-membered heterocyclic compounds are known for their broad spectrum of biological activities.
Triazoles: The synthesis of 1,2,3-triazole derivatives can be achieved through various synthetic routes involving precursors derived from p-tolylhydrazine. For example, 1-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one can be reacted with thiosemicarbazide to form thiosemicarbazone derivatives, which are precursors to other heterocyclic systems. researchgate.net Another approach involves the reaction of azide compounds with aromatic amines, leading to substituted ureas containing a 1,2,3-triazole moiety. researchgate.net
Pyrazoles: Pyrazoles are commonly synthesized via the cyclocondensation reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent. nih.govmdpi.com The reaction of p-tolylhydrazine with appropriately substituted 1,3-diketones can yield a variety of substituted pyrazoles. nih.gov For instance, the reaction of 4,4,4-trifluoro-1-arylbutan-1,3-diketones with arylhydrazines produces pyrazole derivatives with good yields and regioselectivity. nih.gov Multicomponent reactions also provide an efficient route to highly substituted pyrazoles. nih.gov
Interactive Data Table: Synthesis of Pyrazole Derivatives
| Reactants | Catalyst/Conditions | Product | Yield | Reference |
| 1,3-Diketones and Hydrazine Derivatives | Lewis Acid (e.g., Lithium Perchlorate) | Polysubstituted Pyrazoles | Good to Excellent | mdpi.com |
| Enaminones and Aryl Hydrazines | Acetic Acid in Ethanol | Regioselective Pyrazoles | High | nih.gov |
| Aldehyde Hydrazones and Electron-Deficient Olefins | Iodine | Pyrazole Derivatives | Moderate | nih.gov |
| Phenylhydrazone and Maleimide | Copper(I) Chloride | Pyrazole Derivatives | - | nih.gov |
This compound is also a key starting material for the synthesis of other important heterocyclic systems, including pyrimidones and thiadiazoles.
Pyrimidones: Pyrimidine derivatives can be synthesized from chalcones, which can be prepared using p-tolualdehyde, a related starting material. The reaction of a chalcone-bearing thiophene nucleus with urea can lead to the formation of pyrimidine derivatives. miami.edu
Thiadiazoles: 1,3,4-Thiadiazole derivatives can be synthesized from acyl hydrazines, which can be derived from hydrazine compounds. nih.gov A method for the direct coupling of primary nitroalkanes and acyl hydrazines using elemental sulfur provides a wide variety of multi-functionalized 1,3,4-thiadiazoles in excellent yields. nih.gov Another route involves the reaction of 1-(5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl)ethan-1-one with thiosemicarbazide to produce thiosemicarbazone, which can then be cyclized to form thiadiazole derivatives. researchgate.netnih.gov
Applications in Ligand Design and Coordination Chemistry
The nitrogen atoms in this compound possess lone pairs of electrons, making them excellent donors for coordination to metal centers. This property has led to its use in the design of novel ligands for coordination chemistry and catalysis.
This compound and its derivatives can act as ligands to form stable complexes with a variety of transition metals. These complexes, often referred to as metal-hydrazido complexes, exhibit interesting structural and electronic properties. The coordination can occur through one or both nitrogen atoms of the hydrazine moiety. The nature of the metal and the other ligands in the coordination sphere influences the bonding and reactivity of the hydrazido ligand. Hydrazido ligands are structurally related to hydrazonido ligands, with the main difference being the C=N bond in hydrazones versus the NR2 group in hydrazines. acs.org
Ligands derived from this compound have shown promise in homogeneous catalysis. By modifying the structure of the hydrazine, for example, by introducing phosphine (B1218219) groups, P,N-ligands can be synthesized. dal.ca These ligands can coordinate to transition metals like palladium and iridium, creating catalysts for a range of organic transformations. dal.ca
For instance, palladium complexes bearing P,N-ligands have been successfully employed in C-N cross-coupling reactions, enabling the formation of bonds between aryl halides and various nitrogen-containing nucleophiles, including amines, hydrazones, and ammonia. dal.ca These catalytic systems often exhibit high efficiency and functional group tolerance. Iridium complexes with P,N-ligands have also been shown to be active catalysts for transfer hydrogenation reactions of ketones. dal.ca
Interactive Data Table: Catalytic Applications of Hydrazine-Derived Ligands
| Metal | Ligand Type | Reaction | Substrates | Reference |
| Palladium | P,N-Ligands | C-N Cross-Coupling | Aryl/Heteroaryl Chlorides and Bromides with Amines, Hydrazones, Ammonia | dal.ca |
| Iridium | P,N-Ligands | Ketone Transfer Hydrogenation | Ketones | dal.ca |
| Ruthenium | P,N-Ligands | Ketone Transfer Hydrogenation | Ketones | dal.ca |
Potential in Advanced Materials Development
The unique electronic and structural characteristics of hydrazine derivatives, particularly those bearing aromatic substituents, have positioned them as intriguing building blocks for advanced materials. The incorporation of p-tolyl groups in this compound suggests potential applications in fields requiring tailored electronic properties and specific molecular architectures.
Organic Electronics and Optoelectronic Materials
While direct applications of this compound in organic electronics are not extensively documented in dedicated research, the broader class of compounds containing di(p-tolyl)amino functionalities is well-established in this field. Molecules featuring the N,N-di(p-tolyl)amino group are frequently employed as hole transport materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells. For instance, compounds such as 1,1-bis{4-[N,N-di(p-tolyl)amino]phenyl}cyclohexane (TAPC) are known for their excellent hole mobility and appropriate energy levels, which facilitate the efficient injection and transport of positive charge carriers to the emissive layer in OLEDs rsc.org.
The potential of this compound in this context stems from the electron-donating nature of the nitrogen atoms and the p-tolyl groups, which could facilitate hole transport. The nitrogen-nitrogen single bond, however, introduces a structural and electronic difference compared to the more common triarylamine-based HTMs, which may influence the material's stability, morphology, and energy levels. Further research would be necessary to synthesize and characterize this compound-based materials to evaluate their performance in optoelectronic devices like OLEDs, where parameters such as current density and efficiency are critical mdpi.com.
Functional Polymers and Supramolecular Assemblies
The this compound scaffold holds potential for integration into functional polymers and supramolecular structures. Hydrazine derivatives can be incorporated into polymer backbones to create materials with specific redox or optical properties. For example, poly(diacylhydrazines) are a class of polymers synthesized through the oxidative coupling of bishydrazide monomers, which exhibit high thermal stability mdpi.com. The introduction of the di-p-tolyl-substituted hydrazine unit could impart solubility and specific electronic characteristics to a polymer chain.
In the realm of supramolecular chemistry, hydrazine-based ligands are utilized to coordinate with metal ions, forming complex, multi-dimensional structures. The nitrogen atoms of the hydrazine moiety can act as coordination sites, facilitating the self-assembly of intricate molecular architectures mdpi.com. The bulky p-tolyl groups in this compound would play a significant role in directing the steric and electronic interactions during the formation of such assemblies, influencing the final topology and properties of the resulting supramolecular material.
Electrochemical Applications and Electrocatalysis
The electrochemical behavior of hydrazine derivatives is of significant interest for applications in sensors, energy storage, and electrocatalysis. The oxidation of the hydrazine moiety is a key process that can be harnessed in these applications.
Detailed electrochemical studies have been performed on derivatives such as 2,2-di-p-tolyl-1-(2,4,6-trinitrophenyl)hydrazine, providing insight into the redox properties of the di-p-tolyl-hydrazine core. researchgate.net Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) have been used to investigate the oxidation mechanisms of these molecules. researchgate.net
Studies on 2,2-di-p-tolyl-1-(2,4,6-trinitrophenyl)hydrazine in acetonitrile revealed a multi-step oxidation process. The presence of the electron-donating tolyl groups influences the potential at which these oxidation steps occur. The acidic proton on the nitrogen atom can be removed by a base, which in turn affects the electrochemical behavior of the compound. researchgate.net The electrochemical oxidation is complex and involves the transfer of multiple electrons. researchgate.net
The table below summarizes the key electrochemical data for the oxidation of a representative di-p-tolyl-hydrazine derivative, highlighting the potentials at which the anodic peaks are observed. researchgate.net
| Electrochemical Technique | Anodic Peak Potential 1 (ap) | Anodic Peak Potential 2 (ap) | Anodic Peak Potential 3 (ap) | Solvent/Electrolyte System |
| Cyclic Voltammetry (CV) | 0.369 V | 0.877 V | - | 0.001 M in Acetonitrile / 0.1 M NBu4NBF4 |
| Differential Pulse Voltammetry (DPV) | 0.333 V | 0.980 V | 1.254 V | 0.001 M in Acetonitrile / 0.1 M NBu4NBF4 |
Data derived from the electrochemical study of 2,2-di-p-tolyl-1-(2,4,6-trinitrophenyl)hydrazine. researchgate.net
In the context of electrocatalysis, hydrazine and its derivatives are known fuels for direct liquid fuel cells. While specific studies on this compound as an electrocatalyst are not widely available, the fundamental electrochemical oxidation process it undergoes is relevant. The efficiency of hydrazine electrooxidation is highly dependent on the catalyst material, which is often a noble metal or a metal alloy mdpi.com. The role of the organic hydrazine derivative itself is typically as the fuel, rather than the catalyst. However, modifying electrode surfaces with polymers or materials containing hydrazine moieties could be a potential route for developing new electrocatalytic systems.
Derivatives, Analogues, and Structure Reactivity Relationships of N,n Di P Tolyl Hydrazine
Synthesis and Characterization of Substituted N,N-Di(p-tolyl)hydrazine Derivatives
The synthesis of substituted N,N-diarylhydrazines, including derivatives of this compound, can be achieved through several methodologies. A common and effective method is the reduction of the corresponding substituted azobenzenes. For instance, various methyl- and chloro-substituted azobenzenes are smoothly reduced to their respective N,N'-diarylhydrazines in high yields using sodium dithionite (B78146) in a mixed solvent system of water, methanol, and dichloromethane. organic-chemistry.org This method is advantageous as it often avoids the over-reduction to anilines, a common side reaction in other reduction techniques. organic-chemistry.org
Another synthetic approach involves the palladium-catalyzed allylic substitution of allyl acetates with arylhydrazines serving as nucleophiles, which produces N,N-disubstituted hydrazines under mild conditions. organic-chemistry.org Additionally, microwave-assisted methods have been developed for the direct N-heterocyclization of hydrazines with metal-diketones to synthesize trisubstituted pyrazoles, demonstrating a versatile application of substituted hydrazine (B178648) derivatives. nih.gov
Once synthesized, the characterization of these derivatives is performed using a combination of spectroscopic techniques. Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry are routinely used to confirm the molecular structure of the synthesized diarylhydrazines. scribd.comekb.eg
Table 1: Synthesis of Substituted N,N'-Diarylhydrazines via Reduction of Azobenzenes
This table presents the isolated yields of various substituted N,N'-diarylhydrazines synthesized by the reduction of their corresponding azobenzenes using sodium dithionite.
| Substituents on Azobenzene | Isolated Yield of Diarylhydrazine (%) | Reference |
|---|---|---|
| 2,2',3,3'-Tetramethyl | 81 | scribd.com |
| 2,2',4,4'-Tetramethyl | 86 | scribd.com |
| 3,3',5,5'-Tetramethyl | 89 | scribd.com |
| 2,2'-Dichloro | 90 | scribd.com |
| 3,3'-Dichloro | 88 | scribd.com |
| 3,3'-Dimethoxy | 94 | scribd.com |
| 2,2',6,6'-Tetramethyl | 80 | scribd.com |
| 4,4'-Dichloro | 80 | scribd.com |
Systematic Investigations of Structure-Reactivity Correlations in Diarylhydrazine Systems
The relationship between the molecular structure of diarylhydrazines and their chemical reactivity is a field of significant interest. The reactivity of these compounds is notably demonstrated in their rearrangement reactions, such as the benzidine (B372746) rearrangement. Symmetric N,N'-diarylhydrazines that lack para-substituents typically undergo a para-benzidine rearrangement. researchgate.net The nature and position of substituents on the aryl rings can dictate the preferred reaction pathway and the type of rearrangement product formed. researchgate.net
Computational methods, such as Density Functional Theory (DFT), are employed to investigate the mechanisms of these reactions. researchgate.net Such theoretical studies help in understanding the stability of intermediates and transition states, providing insights into the factors that control the chemoselectivity of the rearrangements. For example, theoretical investigations into the acid-catalyzed rearrangements of related N-methyl-N-nitroanilines indicate that the reaction proceeds through the homolysis of the N-N bond to form a radical pair complex. researchgate.net
Structure-reactivity relationships are also critical in the context of catalysis, where diarylhydrazine derivatives may act as ligands. The electronic and steric properties of the substituents on the aryl rings can influence the catalytic activity of the resulting metal complexes. nih.gov
Influence of Aromatic Substituents on Electronic and Steric Properties
The electronic and steric properties of substituents on the aromatic rings of diarylhydrazines play a pivotal role in determining their reactivity and molecular properties. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the electron density on the nitrogen atoms and the aromatic rings, thereby influencing the molecule's nucleophilicity and susceptibility to electrophilic or nucleophilic attack.
For instance, in the reaction of substituted phenylhydrazines with benzynes, the presence of electron-withdrawing groups on the phenyl ring markedly enhances the preference for attack by the beta-nitrogen (Nβ). nih.gov This demonstrates a clear electronic effect on the regioselectivity of the reaction. The influence of substituents on the electronic absorption spectra of related aromatic compounds has been systematically studied, where the position of the absorption maximum often correlates linearly with the Hammett substituent constant. researchgate.net
Steric hindrance is another critical factor. Bulky substituents near the reactive centers can impede the approach of reagents, thereby slowing down reaction rates or favoring alternative reaction pathways. For example, the highly substituted 2,2',4,4',6,6'-hexamethylazobenzene fails to undergo reduction to the corresponding hydrazine under conditions that are effective for less hindered analogues, highlighting a significant steric effect. organic-chemistry.org
Table 2: Effect of Substituents on the Site-Selectivity of Arylhydrazine Reaction with Benzynes
This table illustrates the influence of substituents on the phenyl ring of arylhydrazines on the preferred nitrogen atom (Nα or Nβ) that attacks the benzyne.
| Substituent on Phenylhydrazine (B124118) | Preferred Site of Attack | Observation | Reference |
|---|---|---|---|
| None (Phenylhydrazine) | Both Nα and Nβ | Products from both attack modes are observed. | nih.gov |
| p-Nitro (EWG) | Nβ | No products from Nα attack were seen. | nih.gov |
| o-Nitro (EWG) | Nβ | No products from Nα attack were seen. | nih.gov |
| p-Bromo (EWG) | Nβ | No products from Nα attack were seen. | nih.gov |
Comparative Studies with Monosubstituted and Symmetrical Diarylhydrazines
Comparing this compound with monosubstituted and other symmetrical diarylhydrazines reveals important trends in reactivity and properties. This compound is a symmetrically disubstituted diarylhydrazine. The presence of two p-tolyl groups influences its properties compared to, for example, phenylhydrazine (monosubstituted) or N,N'-diphenylhydrazine (symmetrically disubstituted with unsubstituted phenyl rings).
The methyl groups in the para positions of this compound are electron-donating, which increases the electron density on the aromatic rings and the nitrogen atoms compared to N,N'-diphenylhydrazine. This enhanced nucleophilicity can affect its reactivity in reactions such as electrophilic aromatic substitution or coordination to metal centers.
In the context of rearrangement reactions, the para-substituents in this compound block the positions required for the classic para-benzidine rearrangement, forcing the reaction to proceed through other pathways, such as semidine or ortho-semidine rearrangements. researchgate.net This contrasts with unsubstituted N,N'-diphenylhydrazine, which readily undergoes the para-benzidine rearrangement. researchgate.net
Studies on the reduction of various substituted azobenzenes to diarylhydrazines show that the nature and position of substituents determine the success of the reaction. While many symmetrically substituted diarylhydrazines can be synthesized in high yields, certain substitution patterns, such as in 4,4'-dimethoxyazobenzene, can prevent the reaction from proceeding, showcasing the subtle interplay of electronic and potentially steric effects that differentiate the reactivity of various symmetrical diarylhydrazines. organic-chemistry.orgscribd.com
Future Directions in N,n Di P Tolyl Hydrazine Research
Exploration of Unconventional Synthetic Pathways
Traditional synthesis methods for diarylhydrazines often face limitations. Future research is anticipated to focus on developing more efficient, sustainable, and versatile synthetic routes to N,N-Di(p-tolyl)hydrazine and its derivatives.
One promising frontier is electrochemical synthesis . The anodic coupling of N-acylated anilines has been demonstrated as a green and effective method for creating N-N bonds. rsc.orgrsc.org Future investigations could adapt this methodology for the synthesis of this compound, potentially starting from readily available p-toluidine (B81030) derivatives. scribd.com This approach avoids harsh chemical oxidants, often generating hydrogen as the only byproduct. researchgate.net
Another key area is the advancement of transition-metal-catalyzed cross-coupling reactions . Palladium-catalyzed methods have shown success in producing unsymmetrical N,N-diarylhydrazines from arylhydrazines and aryl tosylates. organic-chemistry.orgacs.org Research could be directed towards developing analogous systems for the symmetrical coupling required for this compound. Similarly, copper-catalyzed Ullmann-type couplings, which are effective for N,N'-bis-Boc diaryl hydrazines, could be explored. researchgate.net A novel, metal-free desulfurdioxidative N-N coupling of N-arylhydroxylamines with N-sulfinylanilines also presents a cutting-edge pathway that could potentially be adapted for this class of compounds. nih.gov
Table 1: Potential Unconventional Synthetic Pathways
| Synthetic Strategy | Potential Precursors | Catalyst/Mediator | Key Advantages |
|---|---|---|---|
| Electrochemical N-N Coupling | N-acylated p-toluidine | Electron (Anodic Oxidation) | Green chemistry, high atom economy, avoids chemical oxidants. rsc.orgresearchgate.net |
| Palladium-Catalyzed C-N Coupling | p-tolylhydrazine, p-tolyl halide/tosylate | Palladium complex with phosphine (B1218219) ligands. organic-chemistry.orgacs.org | High yields, good functional group tolerance, modularity. |
| Copper-Catalyzed C-N Coupling | Protected hydrazine (B178648), p-tolyl halide | Copper(I) salt with ligands (e.g., 1,10-phenanthroline). researchgate.net | Lower cost catalyst, mild reaction conditions. |
| Desulfurdioxidative N-N Coupling | N-(p-tolyl)hydroxylamine, N-sulfinyl-p-toluidine | Metal-free | Novel reactivity, high chemoselectivity. nih.gov |
Advanced In Silico Modeling for Predictive Chemistry
Computational chemistry is poised to play a pivotal role in accelerating research on this compound. Advanced in silico modeling can provide deep mechanistic insights and predict molecular properties, thereby guiding experimental efforts.
Future computational studies, likely employing Density Functional Theory (DFT), could be used to elucidate reaction mechanisms . For instance, modeling the potential energy surfaces for catalytic N-N bond cleavage or electrochemical synthesis can help optimize reaction conditions and catalyst design. acs.orgresearchgate.net Such studies can clarify the roles of intermediates and transition states, which are often difficult to detect experimentally.
Moreover, in silico methods can be used to predict the physicochemical properties of this compound and its derivatives. Calculations of frontier molecular orbital energies (HOMO/LUMO) can help assess its potential as a material for organic electronics. nih.gov Other properties, such as redox potentials and bond dissociation energies, can be calculated to predict its behavior in various chemical environments. nih.gov This predictive capability allows for the virtual screening of new derivatives with tailored properties before committing to their synthesis.
Discovery of Emerging Applications in Specialized Chemical Fields
The structural features of this compound make it a candidate for several specialized applications that are currently underexplored.
A significant area of potential is in organic electronics . As an electron-rich aromatic amine, this compound could serve as a core building block for hole-transporting or electron-transporting materials. nih.govrsc.org The tolyl groups provide sites for further functionalization, allowing for the fine-tuning of electronic properties to optimize performance in devices like Organic Light-Emitting Diodes (OLEDs) or Organic Field-Effect Transistors (OFETs).
The hydrazine moiety is a well-established precursor to a vast array of nitrogen-containing heterocycles . rsc.org Future research could leverage this compound as a starting material for the synthesis of novel and complex heterocyclic systems, such as unique pyrazole (B372694) or pyrazolidinone derivatives, which may possess interesting biological activities or material properties. nih.gov
Inspired by the reversible hydrogen storage capabilities of the hydrazobenzene/azobenzene system, the This compound / azo-di-p-tolyl couple could be investigated for chemical hydrogen storage . acs.org The catalytic dehydrogenation and subsequent re-hydrogenation would constitute a cycle for storing and releasing hydrogen, a critical technology for a future hydrogen economy.
Q & A
Q. What are the standard synthetic routes for N,N-Di(p-tolyl)hydrazine, and how do reaction conditions influence yield?
this compound is typically synthesized via diazotization of p-toluidine derivatives followed by reduction. For example, alkylation of hydrazine hydrate with N-methyl(p-tolyl)carbamic chloride in acetonitrile/ethanol under reflux yields hydrazine derivatives . Key factors include stoichiometric ratios (e.g., 1:1 hydrazine to carbamic chloride), temperature (0°C initial, then room temperature), and purification methods (recrystallization or distillation). Yields are optimized by controlling reaction time and using catalysts like sodium carbonate .
Q. Which spectroscopic techniques are essential for characterizing this compound derivatives?
Elemental analysis, IR, , and mass spectrometry are critical. IR confirms N–N stretching (≈950–1100 cm), while identifies aromatic protons (δ 6.5–7.5 ppm) and methyl groups (δ 2.3–2.5 ppm). Mass spectra provide molecular ion peaks (e.g., m/z 226 for CHN) and fragmentation patterns. X-ray crystallography resolves crystal packing and confirms stereochemistry in derivatives .
Q. What are the common chemical reactions of this compound in organic synthesis?
The compound undergoes oxidation (forming azines with KMnO), reduction (yielding amines via LiAlH), and nucleophilic substitution (e.g., with alkyl halides). Hydrazone formation via condensation with carbonyl compounds (e.g., benzaldehyde) is a key step in synthesizing heterocycles like pyrazoles .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data for hydrazine derivatives?
Discrepancies in NMR or IR spectra often arise from tautomerism or solvent effects. For example, variable-temperature (e.g., −40°C to 25°C in DMSO-d) can stabilize rotamers and clarify splitting patterns. Computational tools (DFT calculations) model vibrational spectra to validate experimental IR data .
Q. What strategies optimize regioselectivity in the synthesis of this compound-based heterocycles?
Regioselectivity in pyrazole or pyridazinone synthesis is controlled by substituent effects and reaction conditions. For instance, refluxing hydrazine with 4-methylacetophenone in ethanol favors 6-(p-tolyl)pyridazin-3(2H)-one formation, while microwave-assisted reactions enhance selectivity for 1,3,5-trisubstituted derivatives .
Q. How do computational methods aid in predicting the biological activity of this compound derivatives?
Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding affinities to targets like carbonic anhydrase IX. For example, pyridazinone derivatives show inhibitory activity (IC < 10 µM) via hydrogen bonding with active-site residues . QSAR models correlate substituent electronic parameters (Hammett σ) with antioxidant or anticancer activity .
Q. What experimental designs elucidate the biochemical pathways affected by this compound derivatives?
Transcriptomic profiling (RNA-seq) and proteomics identify upregulated/downregulated pathways (e.g., apoptosis or oxidative stress). Enzyme inhibition assays (e.g., acetylcholinesterase or urease) quantify activity changes, while isotopic labeling tracks metabolic incorporation in cell lines .
Data Analysis and Contradictions
Q. How should researchers address inconsistent bioactivity results across hydrazine derivatives?
Contradictions may stem from impurities (e.g., unreacted starting materials) or assay variability. Purity must be verified via HPLC (>95%), and biological replicates (n ≥ 3) ensure reproducibility. Meta-analyses of SAR studies highlight substituents critical for activity, such as electron-withdrawing groups enhancing antioxidant effects .
Q. Why do synthetic yields vary for this compound derivatives under similar conditions?
Competing side reactions (e.g., over-alkylation or hydrolysis) reduce yields. Kinetic studies (monitored by TLC or GC-MS) optimize reaction times. For example, extending reflux duration beyond 6 hours in ethanol increases hydrazone formation but risks decomposition .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
